N-(5-{[4-(butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-ethoxybenzamide
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Overview
Description
N-(5-{[4-(butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-ethoxybenzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[4-(butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(butan-2-yl)phenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with a thiadiazole derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[4-(butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(5-{[4-(butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic scaffold with various biological activities.
1,2,4-Oxadiazole: Another heterocyclic compound with similar properties.
Imidazole: Known for its broad range of chemical and biological properties .
Uniqueness
N-(5-{[4-(butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiadiazole ring with phenoxy and benzamide groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H25N3O3S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[5-[(4-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide |
InChI |
InChI=1S/C22H25N3O3S/c1-4-15(3)16-9-11-18(12-10-16)28-14-20-24-25-22(29-20)23-21(26)17-7-6-8-19(13-17)27-5-2/h6-13,15H,4-5,14H2,1-3H3,(H,23,25,26) |
InChI Key |
SANVAUIMXJDUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OCC |
Origin of Product |
United States |
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